4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-hydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-10-6-15(18)11(9-17)7-13(10)14-8-12(19-2)4-5-16(14)20-3/h4-9,18H,1-3H3 |
InChI Key |
CMBWRNYDTHGTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(C=CC(=C2)OC)OC)C=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Ring A (Electrophilic Partner):
- 3-Bromo-4-(protected hydroxy)-6-methylbenzaldehyde
- Protection: The 4-hydroxy group is shielded as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.
Ring B (Nucleophilic Partner):
- 2,5-Dimethoxyphenylboronic acid
- Deprotection: TBS ether removal using tetrabutylammonium fluoride (TBAF) in THF yields the free phenol.
- Yield: 82–88% after silica gel chromatography.
Sequential Functionalization Strategy
For substrates sensitive to direct coupling, a stepwise assembly is employed:
Step 1: Methyl Group Introduction
- Substrate: 4-Hydroxy-3-methylbenzaldehyde
- Reagent: MeI/K₂CO₃ in DMF
- Conditions: 60°C, 6 h → 6-methyl derivative (Yield: 94%).
Step 2: Formylation
- Method: Vilsmeier-Haack reaction
- Reagents: POCl₃/DMF (1:2 molar ratio)
- Conditions: 0°C → RT, 4 h → 3-carbaldehyde (Yield: 76%).
Step 3: Boronic Acid Synthesis
- Substrate: 3-Bromo-4-hydroxy-6-methylbenzaldehyde
- Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl₂
- Solvent: Dioxane, 80°C, 8 h (Yield: 85%).
Alternative Nickel-Catalyzed Coupling
For halogen-rich substrates, nickel-catalyzed cross-coupling offers cost efficiency:
- Catalyst: NiCl₂ (5 mol%)
- Ligand: 2,2'-Bipyridyl (10 mol%)
- Reductant: Mn powder
- Solvent: 2,5-Dimethyltetrahydrofuran, 100°C, 24 h
- Yield: 78% (crude), 70% after recrystallization.
Optimization Data and Comparative Analysis
| Parameter | Suzuki-Miyaura (Pd) | Nickel-Catalyzed |
|---|---|---|
| Catalyst Cost | High | Low |
| Reaction Time | 12 h | 24 h |
| Yield | 82–88% | 70% |
| Functional Group Tolerance | Moderate | Limited |
Critical Considerations
- Protection-Deprotection: The 4-hydroxy group requires silylation to avoid Pd-mediated oxidation.
- Solvent Choice: Non-aqueous alkyltetrahydrofurans (e.g., 2-methyl-THF) enhance solubility and reduce side reactions.
- Regioselectivity: Methoxy groups at 2' and 5' positions direct coupling via steric and electronic effects.
Validation and Characterization
- HPLC Purity: >98% (C18 column, MeOH/H₂O = 70:30)
- ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 6.92 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 3.86 (s, 3H, OMe), 3.82 (s, 3H, OMe), 2.34 (s, 3H, Me).
- MS (ESI): m/z 301.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Methanol and a strong acid catalyst for methoxylation.
Major Products Formed
Oxidation: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’,5’-dimethoxy-6-methyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, molecular formulas, and notable properties:
Key Comparative Insights
Substituent Electronic Effects
- Electron-Donating Groups (e.g., -OCH₃, -CH₃):
Methoxy and methyl groups enhance electron density on the aromatic ring, increasing stability and directing electrophilic substitution. For example, 4,6-Dimethoxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde (C₁₅H₁₄O₃) benefits from methoxy groups at positions 4 and 6, which may improve solubility in polar solvents . - Bromine in 4'-Bromo-2'-ethyl-6'-methyl-[1,1'-biphenyl]-3-carbaldehyde (C₁₆H₁₅BrO) facilitates further functionalization via cross-coupling reactions .
Steric Effects
- Bulky substituents, such as the ethyl group in 4'-Bromo-2'-ethyl-6'-methyl-[1,1'-biphenyl]-3-carbaldehyde, may hinder interactions with biological targets or reduce reaction rates in synthetic pathways .
Pharmacological Relevance
Biological Activity
4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular mechanisms based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H18O4
- Molecular Weight : 286.33 g/mol
This compound features a biphenyl structure with hydroxyl and methoxy substituents, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial and antifungal activities against a panel of pathogens. The results indicated that certain structural features contribute to enhanced activity:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Compound A | High (Zone of Inhibition: 20 mm) | Moderate (Zone of Inhibition: 15 mm) | Low |
| Compound B | Moderate (Zone of Inhibition: 16 mm) | Low | High (Zone of Inhibition: 18 mm) |
The presence of hydroxyl and methoxy groups was linked to increased antibacterial efficacy, likely due to their ability to interact with microbial cell membranes .
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.3 |
| A549 | 10.8 |
| HT-29 | 9.6 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Molecular docking studies suggest that this compound interacts with specific kinases involved in cellular signaling pathways. The predicted binding affinities indicate a strong interaction with serine/threonine-protein kinases, which play critical roles in cancer progression and microbial resistance .
Case Studies
Case Study 1 : A study on a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models. Mice treated with the compound showed a reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, effectively reducing bacterial counts in vitro and in vivo.
Q & A
Basic: What are the common synthetic routes for 4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde?
Answer:
The synthesis typically involves biphenyl core construction followed by regioselective functionalization. Key methods include:
- Suzuki-Miyaura Coupling : Aryl halides (e.g., brominated intermediates) are cross-coupled with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) to assemble the biphenyl backbone .
- Aldehyde Introduction : Direct formylation via Friedel-Crafts acylation or oxidation of methyl groups (e.g., using CrO₃ in acidic conditions) .
- Protection/Deprotection : Methoxy and hydroxy groups are introduced via nucleophilic substitution (e.g., methyl iodide for methoxy) or protected with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
Critical Parameters : Reaction temperature (60–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%) significantly impact yield and purity .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves steric effects of methyl and methoxy groups, as seen in analogous biphenyl derivatives with disordered crystal structures .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion for C₁₆H₁₆O₄) .
Basic: What reactivity can be expected from the aldehyde group in this compound?
Answer:
The aldehyde group undergoes:
- Schiff Base Formation : Reacts with primary amines (e.g., lysine residues in enzymes) to form imines, relevant for bioactivity studies .
- Nucleophilic Additions : Grignard reagents or cyanide attack the carbonyl, enabling derivatization .
- Oxidation/Reduction : Convertible to carboxylic acid (via KMnO₄) or alcohol (via NaBH₄) for functional group interconversion .
Note : Steric hindrance from the 6-methyl group may slow reactions at the 3-carbaldehyde position .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent Variation : Synthesize analogs with altered methoxy/methyl positions (e.g., 2',4'-dimethoxy vs. 2',5'-dimethoxy) to assess electronic/steric effects on bioactivity .
- Biological Assays : Test derivatives against enzymatic targets (e.g., cytochrome P450) using fluorescence polarization or microcalorimetry .
- Computational Modeling : Employ density functional theory (DFT) to predict substituent effects on electron density and binding affinity .
Key Metrics : IC₅₀ values, binding free energy (ΔG), and Hammett substituent constants (σ) .
Advanced: How to address contradictions in reported biological activities across studies?
Answer:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) and rule out impurities as confounding factors .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .
Case Study : Discrepancies in enzyme inhibition may arise from differences in substrate concentrations or assay endpoints .
Advanced: What computational methods are used to predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina) : Models ligand-receptor binding poses. For example, the aldehyde group may hydrogen-bond with catalytic residues in oxidoreductases .
- MD Simulations (AMBER/GROMACS) : Assesses binding stability over time (50–100 ns trajectories) .
- QSAR Modeling : Relates substituent descriptors (e.g., logP, polar surface area) to activity using partial least squares (PLS) regression .
Validation : Compare computational results with experimental IC₅₀ or Ki values .
Advanced: How does the substitution pattern affect physicochemical properties?
Answer:
- Solubility : Methoxy groups enhance water solubility via hydrogen bonding, while the methyl group increases hydrophobicity (logP ~2.9) .
- Electron Density : Methoxy groups donate electrons via resonance, activating the biphenyl ring for electrophilic substitution at specific positions .
- Steric Effects : The 6-methyl group may hinder rotation of the biphenyl rings, influencing conformational stability in solution .
Experimental Validation : Measure logP (shake-flask method) and solubility (UV-Vis spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
